5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Isoxazoles
are a type of heterocyclic compound that consists of a five-membered ring with one oxygen atom and one nitrogen atom . Isoxazoles can be synthesized through various methods, one of the most common being the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide .
Thiophenes
are another type of heterocyclic compound, consisting of a five-membered ring with one sulfur atom . They can be synthesized through various methods, including the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester .
Both isoxazoles and thiophenes are known to have diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects . The specific activities depend on the substitution of various groups on the isoxazole or thiophene ring .
As for the environmental factors, it’s known that the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to sunlight could potentially affect the stability and efficacy of compounds containing an isoxazole ring.
Biochemical Analysis
Biochemical Properties
5-Ethyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as an inhibitor or activator, depending on the specific enzyme and reaction conditions . For example, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound shows a dose-dependent response, with optimal therapeutic effects at specific dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic flux and metabolite levels . For example, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, leading to reduced inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.
Properties
IUPAC Name |
5-ethyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-6-8(10(12)13)9(11-14-6)7-4-3-5-15-7/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLJYCHZPXFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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